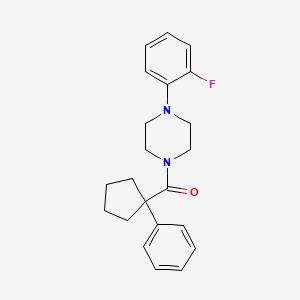

4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone” is a chemical compound with the CAS number 1024397-42-9 .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “this compound”, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Rhodium Catalyzed Hydroformylation for Neuroleptic Agents Synthesis A study by Botteghi et al. (2001) detailed a key synthesis step for neuroleptic agents Fluspirilen and Penfluridol, involving rhodium-catalyzed hydroformylation. This process uses 4,4′-difluorobenzophenone as a starting material, leading to neuroleptic agents that contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperazine moiety, showcasing a method for synthesizing compounds with structural similarities to the target compound (Botteghi et al., 2001).

One-step Synthesis of Saturated Spirocyclic N-heterocycles Siau and Bode (2014) reported on the synthesis of saturated spirocyclic N-heterocycles combining cyclic ketones with stannyl amine protocol (SnAP) reagents. This process yields N-unprotected spirocyclic amines, highlighting the chemical versatility of compounds structurally related to piperazine ketones and their relevance in drug discovery (Siau & Bode, 2014).

Solid Phase Synthesis Using a Piperazine Linker A methodology for synthesizing resin-bound 4-substituted-2-aminobutadienes via Wittig reaction was developed by Hird et al. (1997), utilizing a piperazine linker for ketone attachment. This method underscores the use of piperazine structures in facilitating chemical syntheses on a solid phase (Hird et al., 1997).

Potential Applications in Drug Discovery

Synthesis of Spirocyclic and Bicyclic N-Heterocycles The creation of saturated spirocyclic N-heterocycles using SnAP reagents and ketones, as discussed by Siau and Bode (2014), serves as a foundational technique for generating drug discovery scaffolds. These compounds, especially those incorporating piperazine, are sought after for their potential in pharmaceutical applications (Siau & Bode, 2014).

Chemical Synthesis for Neuroleptic Agents The synthesis route utilized by Botteghi et al. (2001) for creating key intermediates towards Fluspirilen and Penfluridol demonstrates the application of complex chemical syntheses involving fluorophenyl and piperazine units for developing neuroleptic drugs (Botteghi et al., 2001).

Propiedades

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O/c23-19-10-4-5-11-20(19)24-14-16-25(17-15-24)21(26)22(12-6-7-13-22)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNRZYWRUNLEOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)

![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)

![Tert-butyl N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2954407.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2954409.png)

![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)